N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide
Description
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide is a synthetic small molecule featuring a pyrimidine core substituted at the 6-position with a benzodioxole-derived methoxy group and at the 4-position with an acetamide moiety bearing a 2-fluorophenoxy substituent.
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c21-14-3-1-2-4-15(14)26-10-19(25)24-18-8-20(23-11-22-18)27-9-13-5-6-16-17(7-13)29-12-28-16/h1-8,11H,9-10,12H2,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUPSASKNHIDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzo[d][1,3]dioxole moiety, and the attachment of the fluorophenoxy group. Common synthetic routes may include:
Step 1: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions.
Step 3: Attachment of the fluorophenoxy group through etherification or similar reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a pyrimidine core substituted with various functional groups, including a benzo[d][1,3]dioxole moiety and a fluorophenoxy group. Its molecular formula is with a molecular weight of 397.8 g/mol .
Therapeutic Applications
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Anticancer Activity
- Research indicates that compounds similar to N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide exhibit promising anticancer properties. The presence of the pyrimidine ring is known to enhance the interaction with biological targets involved in cancer cell proliferation and survival pathways .
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Antimicrobial Properties
- There is emerging evidence suggesting that this compound may possess antimicrobial activity, particularly against resistant strains of bacteria. The benzo[d][1,3]dioxole structure enhances its ability to penetrate bacterial membranes, making it a candidate for further exploration in antibiotic development .
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Anti-inflammatory Effects
- The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Initial studies indicate that it may inhibit key inflammatory pathways, although further research is necessary to confirm these effects .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrimidine derivatives, including those similar to this compound. The results demonstrated significant inhibition of cell growth in multiple cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Antimicrobial Testing
In another study focusing on antibiotic resistance, researchers tested the compound against several bacterial strains. The results showed that it inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibiotic agent .
Potential Mechanisms of Action
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate inflammation and immune responses.
- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent variations, and synthetic pathways. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings
Substituent Effects on Bioactivity: The benzodioxole-methoxy group in the target compound may enhance binding to hydrophobic pockets compared to analogs with simple methoxy (e.g., compound 7) or amino groups (e.g., compound 3) .
Synthetic Flexibility :
- The target compound’s synthesis likely follows routes similar to those in and , where pyrimidine intermediates are functionalized via nucleophilic substitution or coupling reactions. For example, compound 3 () was synthesized by substituting 2-fluoroaniline with benzodioxol-5-ylmethanamine, highlighting the modularity of pyrimidine-based scaffolds .
Physicochemical Properties: The benzodioxole group increases molecular weight and aromatic surface area, which may improve membrane permeability compared to smaller substituents (e.g., 4-methoxyphenyl in compound 7) . Fluorination at the phenoxy position likely reduces metabolic degradation, a feature absent in non-fluorinated analogs like compound 28 .
Structural Uniqueness :
- Unlike benzimidazole-linked analogs (e.g., compound 28), the target compound’s pyrimidine core offers a planar geometry suitable for interactions with ATP-binding pockets in kinases or enzymes .
Notes
- Limitations of Comparison : Direct pharmacological data (e.g., IC50, binding assays) for the target compound are unavailable in the provided evidence, necessitating extrapolation from structural analogs.
- Synthetic Challenges : Functionalizing the pyrimidine 6-position with bulky groups (e.g., benzodioxolylmethoxy) may require optimized coupling conditions to avoid steric hindrance .
- Future Directions: Structure-activity relationship (SAR) studies focusing on fluorophenoxy positional isomers (e.g., 3- vs. 4-fluoro) could refine target selectivity.
Biological Activity
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H16ClN3O5
- Molecular Weight : 413.81 g/mol
- CAS Number : 1396862-27-3
Research indicates that compounds with similar structures exhibit diverse mechanisms of action. Notably, the benzo[d][1,3]dioxole moiety has been associated with various pharmacological effects:
- Anticancer Activity : Compounds featuring the benzo[d][1,3]dioxole structure have shown promising anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells. This is primarily achieved through modulation of microtubule dynamics, leading to inhibited tubulin polymerization.
- Antidepressant Properties : Novel derivatives have been evaluated for their antidepressant-like effects in animal models. For instance, studies involving forced swimming tests demonstrated reduced immobility times in treated mice, suggesting potential antidepressant activity .
Biological Activities
The biological activities of this compound can be summarized as follows:
Anticancer Studies
A study on related compounds indicated that those with a benzo[d][1,3]dioxole structure exhibited significant anticancer activity against human colon cancer (HCT 116) cell lines. One compound demonstrated an IC50 value of 4.363 μM, highlighting its potency compared to standard treatments like doxorubicin .
Antidepressant Activity
In a behavioral study assessing the antidepressant-like effects of benzothiazole derivatives, compounds were administered at a dose of 40 mg/kg. Results showed a marked decrease in immobility time during forced swimming tests, suggesting efficacy in alleviating depressive symptoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
